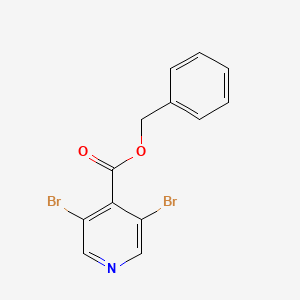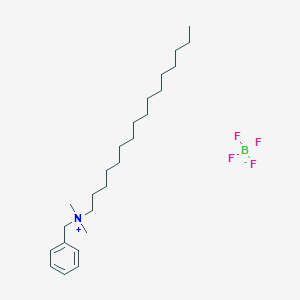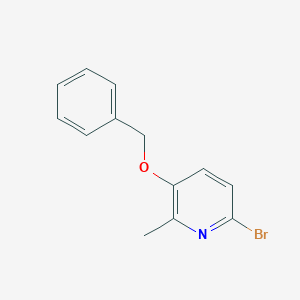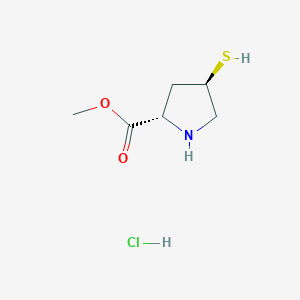
Phenylmethyl 3,5-dibromopyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl 3,5-dibromopyridine-4-carboxylate is a chemical compound with the molecular formula C13H9Br2NO2 . It has a molecular weight of 371.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is substituted at the 3rd and 5th positions with bromine atoms, at the 4th position with a carboxylate group, and a phenylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Phenylmethyl 3,5-dibromopyridine-4-carboxylate and related compounds have been utilized in the synthesis of various complex molecules. For instance, Prostakov et al. (1986) described the use of dimethyl-phenylpyridine, which is related to this compound, in the synthesis of α-phenylisocinchomeronic acid and derivatives, as well as 4-azafluorenone 3-carboxylic acid (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).
Polymerization and Material Science
- The compound and its derivatives have also been investigated in polymerization processes. Yashima et al. (1997) synthesized various phenylacetylenes, including pyridylacetylenes, which are structurally related to this compound, and studied their polymerization properties (Yashima, Maeda, Matsushima, & Okamato, 1997).
Catalysis Research
- In catalysis, Zhang et al. (2007) explored the use of mono-arylpyridyl bromides, closely related to this compound, as intermediates in Suzuki reactions catalyzed by palladacycle (Zhang, Wu, Zhu, Ren, Mak, & Song, 2007).
Organocatalysis and Chemical Reactions
- Ishihara et al. (2008) demonstrated the use of pyridinium salts, similar to this compound, as organocatalysts in transesterification reactions (Ishihara, Niwa, & Kosugi, 2008).
Coordination Polymers and Photoluminescence
- Zhan et al. (2010) investigated coordination polymers based on oxidopyridinium, which shares structural features with this compound, revealing their potential in photoluminescence applications (Zhan, Jiang, Feng, & He, 2010).
Antiviral Activity
- Bernardino et al. (2007) synthesized derivatives of pyridinecarboxylic acids, akin to this compound, and explored their antiviral activities (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
Environmental Sensing
- Qin et al. (2017) used metal-organic frameworks with components similar to this compound for the detection of environmental pollutants like trinitrophenol (Qin, Wang, Han, Chang, & Ma, 2017).
Photochemistry
- Fasani et al. (2006) researched nitrophenyldihydropyridines, structurally similar to this compound, examining their role in photochemical electron transfer processes (Fasani, Fagnoni, Dondi, & Albini, 2006).
Fluorescent Analysis
- Nakaya et al. (1996) synthesized compounds with structural resemblance to this compound for use as fluorescent labeling reagents in the quantitative analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
Epidermal Growth Factor Receptor Inhibition
- Thompson et al. (1995) explored pyrido[4,3-d]pyrimidines, related to this compound, as inhibitors of the epidermal growth factor receptor, crucial in cancer research (Thompson, Bridges, Fry, Kraker, & Denny, 1995).
Propriétés
IUPAC Name |
benzyl 3,5-dibromopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-10-6-16-7-11(15)12(10)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXPWVRLCQOZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=NC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189990 |
Source


|
| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-31-8 |
Source


|
| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)









